Cas no 951174-50-8 ((3S)-3-AMINO-3-(4-PHENYLPHENYL)PROPANOIC ACID)

951174-50-8 structure
Nome do Produto:(3S)-3-AMINO-3-(4-PHENYLPHENYL)PROPANOIC ACID
N.o CAS:951174-50-8
MF:C15H15NO2
MW:241.285104036331
MDL:MFCD07373012
CID:5575779
PubChem ID:10999161
(3S)-3-AMINO-3-(4-PHENYLPHENYL)PROPANOIC ACID Propriedades químicas e físicas
Nomes e Identificadores
-
- AB36068
- AB12947
- 3-Amino-3-biphenyl-4-yl-propionic acid
- 3-amino-3-(4-phenylphenyl)propanoic Acid
- A867976
- 3-([1,1'-Biphenyl]-4-yl)-3-aminopropanoic acid
- 3-amino-3-biphenyl-4-ylpropionic acid
- CHEMBL4173455
- SY044841
- 3-([1,1'-Biphenyl]-4-yl)-3-aminopropanoicacid
- (3R)-3-AMINO-3-(4-PHENYLPHENYL)PROPANOIC ACID
- BJZGTTDEOZUSRH-UHFFFAOYSA-N
- 63974-15-2
- 951174-48-4
- 3-Amino-3-(4-biphenylyl)propionic Acid
- EN300-75498
- 3-Amino-3-(4-biphenylyl)propanoic acid
- SCHEMBL1310193
- AKOS023267530
- AKOS000196923
- CS-0260624
- Z317027320
- 3-Amino-3-biphenyl-4-ylpropanoic acid
- [1,1'-Biphenyl]-4-propanoicacid,-amino-,(S)-
- AB36066
- FT-0721027
- [1,1'-Biphenyl]-4-propanoicacid,-amino-,(R)-
- N12622
- DTXSID50451346
- (3S)-3-AMINO-3-(4-PHENYLPHENYL)PROPANOIC ACID
- 951174-50-8
- MFCD03002547
- 3-AMINO-3-{[1,1'-BIPHENYL]-4-YL}PROPANOIC ACID
- [1,1'-Biphenyl]-4-propanoic acid, β-amino-, (βS)-
-
- MDL: MFCD07373012
- Inchi: 1S/C15H15NO2/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1
- Chave InChI: BJZGTTDEOZUSRH-AWEZNQCLSA-N
- SMILES: [C@H](C1C=CC(C2C=CC=CC=2)=CC=1)(N)CC(=O)O
Propriedades Computadas
- Massa Exacta: 241.110278721g/mol
- Massa monoisotópica: 241.110278721g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 4
- Complexidade: 266
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.2
- Superfície polar topológica: 63.3Ų
Propriedades Experimentais
- Densidade: 1.188±0.06 g/cm3(Predicted)
- Ponto de ebulição: 429.6±40.0 °C(Predicted)
- pka: 3.67±0.10(Predicted)
(3S)-3-AMINO-3-(4-PHENYLPHENYL)PROPANOIC ACID Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6487020-1.0g |
(3S)-3-amino-3-(4-phenylphenyl)propanoic acid |
951174-50-8 | 1g |
$842.0 | 2023-05-29 | ||
Enamine | EN300-6487020-2.5g |
(3S)-3-amino-3-(4-phenylphenyl)propanoic acid |
951174-50-8 | 2.5g |
$1650.0 | 2023-05-29 | ||
Enamine | EN300-6487020-0.5g |
(3S)-3-amino-3-(4-phenylphenyl)propanoic acid |
951174-50-8 | 0.5g |
$809.0 | 2023-05-29 | ||
Enamine | EN300-6487020-0.1g |
(3S)-3-amino-3-(4-phenylphenyl)propanoic acid |
951174-50-8 | 0.1g |
$741.0 | 2023-05-29 | ||
Enamine | EN300-6487020-0.25g |
(3S)-3-amino-3-(4-phenylphenyl)propanoic acid |
951174-50-8 | 0.25g |
$774.0 | 2023-05-29 | ||
eNovation Chemicals LLC | D556983-5g |
[1,1'-Biphenyl]-4-propanoic acid, ß-amino-, (ßS)- |
951174-50-8 | 96% | 5g |
$3335 | 2025-02-27 | |
eNovation Chemicals LLC | D556983-1g |
[1,1'-Biphenyl]-4-propanoic acid, ß-amino-, (ßS)- |
951174-50-8 | 96% | 1g |
$760 | 2025-03-01 | |
eNovation Chemicals LLC | D556983-5g |
[1,1'-Biphenyl]-4-propanoic acid, ß-amino-, (ßS)- |
951174-50-8 | 96% | 5g |
$3335 | 2025-03-01 | |
eNovation Chemicals LLC | D556983-1g |
[1,1'-Biphenyl]-4-propanoic acid, ß-amino-, (ßS)- |
951174-50-8 | 96% | 1g |
$760 | 2024-05-25 | |
eNovation Chemicals LLC | D556983-5g |
[1,1'-Biphenyl]-4-propanoic acid, ß-amino-, (ßS)- |
951174-50-8 | 96% | 5g |
$3335 | 2024-05-25 |
(3S)-3-AMINO-3-(4-PHENYLPHENYL)PROPANOIC ACID Literatura Relacionada
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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